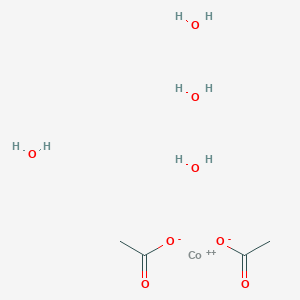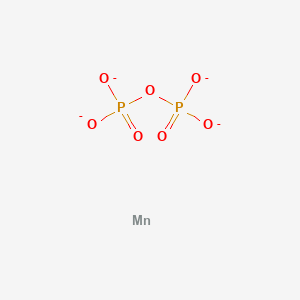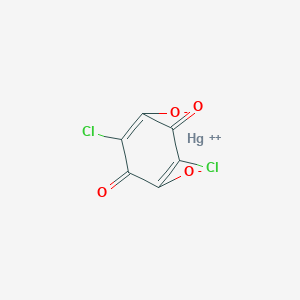
Lithium nitrate
描述
Lithium nitrate is an inorganic compound with the chemical formula LiNO₃. It is the lithium salt of nitric acid and appears as a white to light yellow crystalline solid. This compound is highly soluble in water, ethanol, methanol, pyridine, ammonia, and acetone. This compound is deliquescent, meaning it can absorb moisture from the air and dissolve in it. It is primarily used as an oxidizing agent in various applications, including the manufacture of red-colored fireworks and flares, and as a heat transfer fluid due to its high specific heat capacity .
作用机制
Target of Action
Lithium nitrate is an inorganic compound with the formula LiNO3 . It is the lithium salt of nitric acid In the context of lithium-sulfur batteries, this compound acts as a stabilizing additive .
Mode of Action
This compound’s mode of action is largely dependent on its application. In lithium-sulfur batteries, it is used as an electrolyte additive. The prevailing understanding is that this compound reacts with the metallic lithium anode . This reaction helps to stabilize the battery and improve its performance .
Biochemical Pathways
It is known that lithium has many widely varying biochemical and phenomenological effects, suggesting that a systems biology approach is required to understand its action . Multiple lines of evidence point to lithium as a significant factor in the development of neurodegenerative disease .
Pharmacokinetics
The pharmacokinetics of lithium, in general, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . .
Result of Action
The result of this compound’s action is largely dependent on its application. In lithium-sulfur batteries, this compound helps to reduce gassing, a common issue in these batteries . This results in improved stability and performance of the battery .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, in the context of thermal storage, the hydrated form of this compound, this compound trihydrate, can be used for thermal energy storage at its melt temperature of 303.3 K . This property has led to proposals of using this compound as a medium to store heat collected from the sun for cooking .
生化分析
Biochemical Properties
Lithium Nitrate has been found to interact with various biomolecules in biological systems. For instance, it has been observed to affect the activities of enzymes such as aspartate transaminase (AST), alanine transaminase (ALT), and lactate dehydrogenase (LDH) . The nature of these interactions often leads to changes in the physiological status of the organism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cellular metabolism and gene expression . For example, it has been found to cause alterations in gross hematological values, leading to conditions such as hypochromic anemia and leucocytosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been observed to stimulate transamination reactions in hepatic and renal tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to cause significant alterations in the general physiological status of rats when administered orally over a period of 7 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, small doses of this compound have been found to induce toxicity in rats . At high doses, it can cause adverse effects such as ocular side effects, polyuria, polydipsia, and loss of body mass .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . For instance, it has been found to cause a significant increase in serum calcium and phosphorus levels .
Transport and Distribution
Given its observed effects on cellular function and metabolism, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its observed effects on cellular function and metabolism, it is likely that it is directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Lithium nitrate can be synthesized through the reaction of lithium carbonate or lithium hydroxide with nitric acid. The reaction is as follows: [ \text{Li}_2\text{CO}_3 + 2\text{HNO}_3 \rightarrow 2\text{LiNO}_3 + \text{H}_2\text{O} + \text{CO}_2 ] In this reaction, lithium carbonate reacts with nitric acid to produce this compound, water, and carbon dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the following steps:
Preparation of Lithium Sulfate Solution: Lithium ore is processed to produce lithium sulfate solution.
Conversion to Lithium Hydroxide: Lithium sulfate is then converted to lithium hydroxide.
Reaction with Nitric Acid: Lithium hydroxide reacts with nitric acid to form this compound.
Crystallization and Drying: The resulting this compound solution is evaporated, crystallized, and dried to obtain the final product
Types of Reactions:
Oxidation: this compound acts as a strong oxidizing agent. It can oxidize various substances, including metals and organic compounds.
Thermal Decomposition: When heated, this compound decomposes to form lithium oxide, nitrogen dioxide, and oxygen: [ 4\text{LiNO}_3 \rightarrow 2\text{Li}_2\text{O} + 4\text{NO}_2 + \text{O}_2 ]
Reduction: this compound can be reduced by strong reducing agents to form lithium nitrite and other products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include metals and organic compounds. Conditions typically involve elevated temperatures.
Thermal Decomposition: This reaction occurs at temperatures above 600°C.
Major Products Formed:
Oxidation: Products depend on the specific reactants but can include metal oxides and oxidized organic compounds.
Thermal Decomposition: Major products are lithium oxide, nitrogen dioxide, and oxygen.
科学研究应用
Lithium nitrate has a wide range of applications in scientific research:
Biology: this compound is used in various biological assays and experiments due to its oxidizing properties.
Medicine: While not directly used as a medication, this compound’s derivatives, such as lithium carbonate, are used in the treatment of bipolar disorder.
相似化合物的比较
Sodium Nitrate (NaNO₃): Similar to lithium nitrate, sodium nitrate is also a strong oxidizing agent and is used in fertilizers and food preservation.
Potassium Nitrate (KNO₃): Another strong oxidizing agent, potassium nitrate is used in fertilizers, food preservation, and fireworks.
Calcium Nitrate (Ca(NO₃)₂): Used in fertilizers and as a component in concrete.
Comparison:
Oxidizing Strength: this compound is a stronger oxidizing agent compared to sodium nitrate and potassium nitrate.
Thermal Stability: this compound has a lower melting point and decomposes at a higher temperature compared to sodium nitrate and potassium nitrate.
This compound’s unique properties and applications make it a valuable compound in various fields, from energy storage to industrial manufacturing.
属性
CAS 编号 |
7790-69-4 |
|---|---|
分子式 |
LiNO3 |
分子量 |
69.0 g/mol |
IUPAC 名称 |
lithium;nitrate |
InChI |
InChI=1S/Li.NO3/c;2-1(3)4/q+1;-1 |
InChI 键 |
IIPYXGDZVMZOAP-UHFFFAOYSA-N |
SMILES |
[Li+].[N+](=O)([O-])[O-] |
规范 SMILES |
[Li+].[N+](=O)([O-])[O-] |
Key on ui other cas no. |
7790-69-4 |
物理描述 |
Lithium nitrate appears as a white to light yellow colored crystalline solid. Denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. May cause the acceleration of the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion. DryPowder, Liquid; Liquid; OtherSolid |
Pictograms |
Oxidizer; Irritant |
同义词 |
LiNO3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)






